
2,5-Diiodobenzene-1,4-diol
Übersicht
Beschreibung
2,5-Diiodobenzene-1,4-diol is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the properties and reactivity of diiodobenzene derivatives. For instance, the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes is described, which are useful intermediates in the synthesis of advanced materials . Additionally, 2,5-dibenzoyl-1,4-diiodobenzene has been synthesized and characterized, indicating the potential for diiodobenzene derivatives to be functionalized with various substituents .
Synthesis Analysis
The synthesis of diiodobenzene derivatives can be achieved through diiodination reactions. For example, 1,4-dialkoxy-2,5-diiodobenzenes are synthesized via diiodination of the corresponding dialkoxybenzenes with iodine monochloride, with alcoholic solvents being crucial for high yields . This suggests that a similar approach could be used for the synthesis of 2,5-diiodobenzene-1,4-diol, although the specific conditions and reagents may differ.
Molecular Structure Analysis
The molecular structure of diiodobenzene derivatives can be complex, as seen in the case of 2,5-dibenzoyl-1,4-diiodobenzene, which was characterized by X-ray crystallography . The presence of iodine atoms likely influences the molecular geometry and packing in the solid state due to their size and polarizability. However, without direct data on 2,5-diiodobenzene-1,4-diol, we can only infer that it would exhibit similar structural characteristics to related compounds.
Chemical Reactions Analysis
Diiodobenzene derivatives are versatile intermediates in organic synthesis. They can undergo further functionalization, as demonstrated by the synthesis of various Schiff base ligands from 2,5-diformylbenzene-1,4-diol . The reactivity of the iodine atoms in 2,5-diiodobenzene-1,4-diol would likely allow for a range of substitution reactions, potentially leading to the formation of new carbon-iodine bonds or the introduction of different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of diiodobenzene derivatives can be influenced by their substituents and molecular structure. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde forms highly efficient and pure emitting crystals, indicating that the molecular structure can lead to unique optical properties . While the papers do not provide specific information on the properties of 2,5-diiodobenzene-1,4-diol, it is reasonable to assume that it would have a high molecular weight due to the presence of iodine atoms and that its physical properties would be affected by the diol functional groups.
Wissenschaftliche Forschungsanwendungen
Diemer, Leroux, and Colobert (2011) describe the synthesis of various derivatives of 1,2-Dibromobenzenes, including 2,3-di-bromo-1,4-diiodobenzene, which are valuable for various organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Zhu Hong-jun (2010) reports the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene, synthesized using 2,5-dibenzoyl-1,4-phenylenediamine, indicating its utility in structural chemistry (Zhu, 2010).
Kretz et al. (2007) discuss the synthesis of ditopic Schiff base ligands from 2,5-Diformylbenzene-1,4-diol, a compound useful in the preparation of hydroquinone-based ligands (Kretz, Bats, Lerner, & Wagner, 2007).
Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including 1,4-diiodobenzene, through x-ray and electron diffraction, contributing to our understanding of molecular structure (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
Tan et al. (2019) synthesized polymers containing aromatic groups connected by alkenylene spacers using 2,5-dialkoxy-1,4-diiodobenzene, showing its role in advanced material synthesis (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).
Wariishi, Morishima, and Inagaki (2003) developed a synthesis method for 1,4-dialkoxy-2,5-diiodobenzenes, essential intermediates in the synthesis of materials like soluble phenylenevinylene polymers (Wariishi, Morishima, & Inagaki, 2003).
Safety And Hazards
Zukünftige Richtungen
1,4-Diiodobenzene is used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This suggests potential future directions for the use of 2,5-Diiodobenzene-1,4-diol in similar applications.
Eigenschaften
IUPAC Name |
2,5-diiodobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGDTUOWIFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594241 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodobenzene-1,4-diol | |
CAS RN |
13064-64-7 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



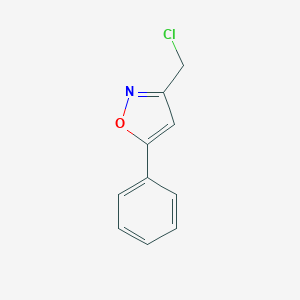
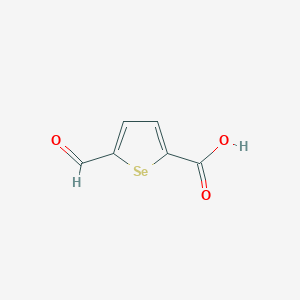

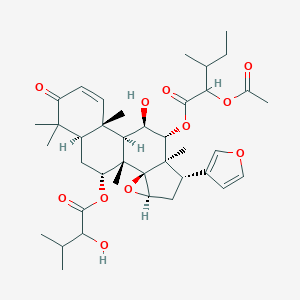

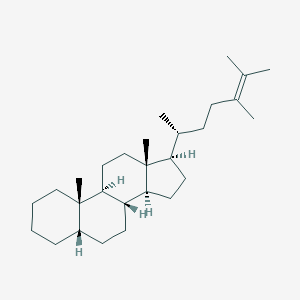


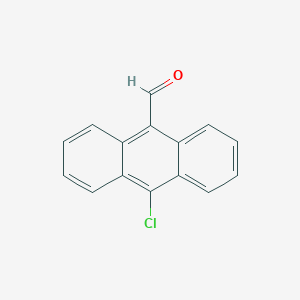
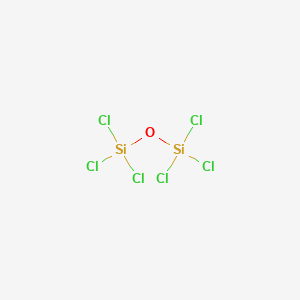



![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)